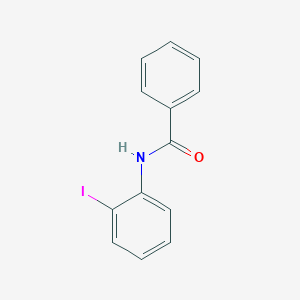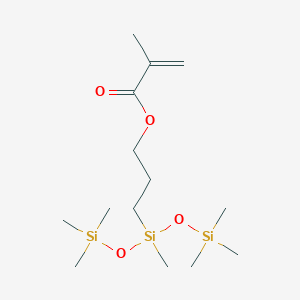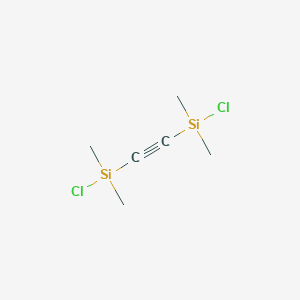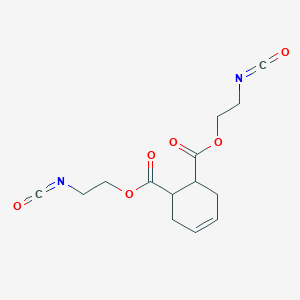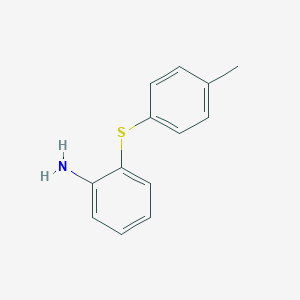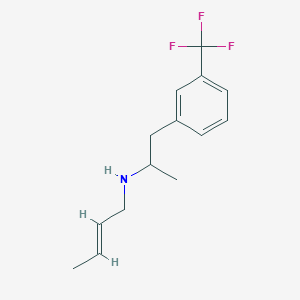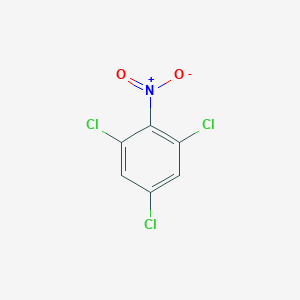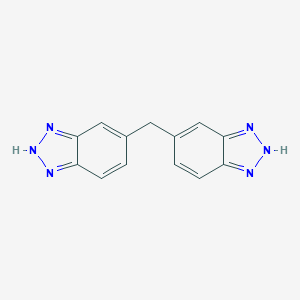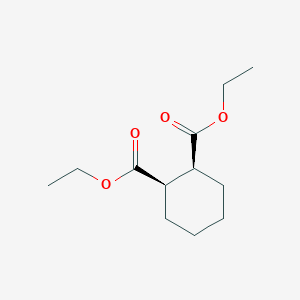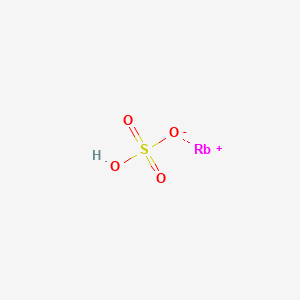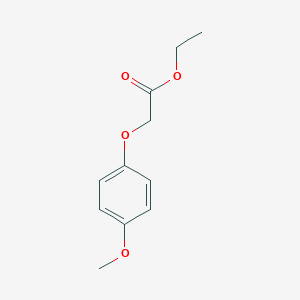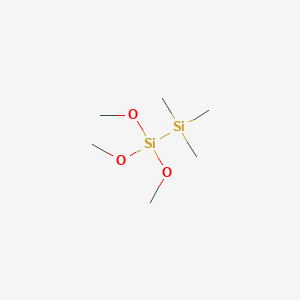![molecular formula C17H20O2 B101919 4-[1-(4-Hydroxyphenyl)pentyl]phenol CAS No. 17181-62-3](/img/structure/B101919.png)
4-[1-(4-Hydroxyphenyl)pentyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Hydroxyphenyl)pentyl]phenol, also known as p-hydroxyphenylpropyl homolog of endogenous cannabinoid, is a synthetic analog of the endocannabinoid anandamide. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-[1-(4-Hydroxyphenyl)pentyl]phenol involves the activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The activation of these receptors leads to the inhibition of adenylate cyclase, resulting in the reduction of cyclic AMP levels and the activation of various signaling pathways. Additionally, it has been shown to activate the TRPV1 receptor, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemische Und Physiologische Effekte
4-[1-(4-Hydroxyphenyl)pentyl]phenol has various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, reduction of inflammation, and promotion of neurogenesis. It has also been shown to reduce oxidative stress and improve mitochondrial function, leading to improved cellular metabolism. Additionally, it has been shown to have analgesic and anti-anxiety effects, making it a potential therapeutic option for pain and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[1-(4-Hydroxyphenyl)pentyl]phenol in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, it has low toxicity and is relatively easy to synthesize. However, one limitation is its limited water solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are various future directions for the research and development of 4-[1-(4-Hydroxyphenyl)pentyl]phenol. One potential direction is the development of novel analogs with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to elucidate its mechanism of action and potential therapeutic applications in various diseases. Moreover, the development of novel formulations that improve its water solubility and bioavailability could enhance its therapeutic potential. Finally, the investigation of its potential interactions with other drugs and the identification of potential side effects are also important future directions.
Conclusion
In conclusion, 4-[1-(4-Hydroxyphenyl)pentyl]phenol is a synthetic analog of the endocannabinoid anandamide that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the activation of the CB1 and CB2 receptors, leading to the inhibition of adenylate cyclase and the activation of various signaling pathways. It has various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, reduction of inflammation, and promotion of neurogenesis. While it has advantages, such as high potency and selectivity, and limitations, such as limited water solubility, there are various future directions for its research and development, including the development of novel analogs, formulations, and investigations of its potential interactions and side effects.
Synthesemethoden
The synthesis of 4-[1-(4-Hydroxyphenyl)pentyl]phenol involves the reaction of 4-hydroxybenzaldehyde and 1-bromo-4-pentene in the presence of a base, followed by catalytic hydrogenation to yield the final product. The purity and yield of the product can be improved by various purification techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Hydroxyphenyl)pentyl]phenol has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to induce apoptosis in cancer cells by activating the CB1 and CB2 receptors, leading to the inhibition of tumor growth and metastasis. Additionally, it has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neurogenesis.
Eigenschaften
CAS-Nummer |
17181-62-3 |
|---|---|
Produktname |
4-[1-(4-Hydroxyphenyl)pentyl]phenol |
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)pentyl]phenol |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-17(13-5-9-15(18)10-6-13)14-7-11-16(19)12-8-14/h5-12,17-19H,2-4H2,1H3 |
InChI-Schlüssel |
CLTDLQYTLRVDJJ-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Kanonische SMILES |
CCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Synonyme |
1,1-BIS(4-HYDROXYPHENYL)PENTANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



